

A Technical Guide to the Spectroscopic Analysis of Isopromethazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Isopromethazine** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). **Isopromethazine**, a phenothiazine derivative, is a structural isomer of the antihistamine promethazine.[1] A thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical and research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of **Isopromethazine**, providing detailed information about its carbon-hydrogen framework.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Isopromethazine** hydrochloride exhibits characteristic signals corresponding to the different protons in the molecule.



Proton Type	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic Protons	7.15–7.25	Multiplet	8H
Methine Proton (CH)	~4.10	Quartet	1H
N-Methyl Protons (N(CH ₃) ₂)	~2.95	Singlet	6Н

Table 1: Representative ¹H NMR Chemical Shifts for **Isopromethazine** Hydrochloride.[1]

¹³C NMR Spectroscopic Data

While specific ¹³C NMR data for **Isopromethazine** is not readily available in the provided search results, a representative spectrum can be inferred from the known structure and data for similar phenothiazine derivatives. The spectrum would show distinct signals for the aromatic carbons of the phenothiazine ring, the aliphatic carbons of the isopropyl side chain, and the N-methyl carbons.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the **Isopromethazine** molecule, offering a unique molecular fingerprint based on its bond vibrational frequencies.[1]

Characteristic IR Absorption Bands



Functional Group	Absorption Range (cm ⁻¹)	Description
N-H Stretch	~3420	Indicates the N-H stretch of the phenothiazine ring amine.[1]
Aromatic C-H Stretch	3000–3100	Characteristic of sp²-hybridized carbons in the aromatic rings. [2]
Aliphatic C-H Stretch	2850–2960	Characteristic of sp³-hybridized carbons in the side chain.[2]
Heterocyclic Nitrogen with Alkyl Group	~2850	A sharp band attributed to the heterocyclic nitrogen with the alkyl group.[1]
Aromatic C=C Stretch	1500 and 1600	Sharp, double peaks resulting from the C=C stretch of the aromatic rings.[3]
Aromatic C-N Stretch	~1590	Typical for aromatic C-N stretching vibrations.[1]

Table 2: Key Infrared Absorption Bands for **Isopromethazine**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which for **Isopromethazine** helps in confirming its molecular weight and elucidating its fragmentation pattern for structural confirmation.

Mass Spectrometric Data

Isopromethazine has a molecular formula of $C_{17}H_{20}N_2S$ and a molar mass of 284.42 g/mol .[4]



Parameter	Value (m/z)	Description
Molecular Ion (M+)	284.4	Corresponds to the mass of the intact Isopromethazine molecule.
Major Fragments		
m/z (indicative)	Varies	Fragmentation patterns would be specific to the structure, often involving cleavage of the side chain.

Table 3: Mass Spectrometry Data for Isopromethazine.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Isopromethazine** are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the **Isopromethazine** sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition for ¹H NMR:
 - Acquire the spectrum at ambient probe temperature.[7]
 - Record chemical shifts to two decimal places.[7]
 - Integrate all peaks to determine the relative number of protons.[8]
- Data Acquisition for ¹³C NMR:
 - Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.



Report chemical shifts to one decimal place.[7]

IR Spectroscopy Protocol

- Sample Preparation (Thin Solid Film Method):
 - Dissolve about 50 mg of the solid Isopromethazine sample in a few drops of a volatile solvent like acetone or methylene chloride.[9]
 - Place a drop of this solution onto a salt plate (e.g., KBr).[9]
 - Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.
- Instrumentation: Use an Attenuated Total Reflectance Fourier Transform IR (ATR FT-IR) spectrometer.[2]
- Data Acquisition:
 - Place the salt plate in the sample holder of the spectrometer.
 - Scan the sample over the range of 4000-400 cm⁻¹.[10]
 - The instrument records the frequencies of absorbed infrared radiation, generating the IR spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For non-volatile solids like Isopromethazine, direct insertion may be used.[11]
- Ionization:
 - The sample molecules are ionized, commonly using an Electron Impact (EI) source, which bombards the molecules with a high-energy electron beam to form a radical cation (the molecular ion).[11][12]
- Mass Analysis:



- The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a magnetic field.[11][12]
- Detection:
 - The separated ions are detected, and the data is processed by a computer to generate a mass spectrum, which plots ion abundance versus m/z.[11]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an **Isopromethazine** sample.

Caption: Logical workflow for the spectroscopic analysis of Isopromethazine.

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